N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfanylacetamide moiety. It has shown potential in various scientific research applications, particularly in the development of antimicrobial agents targeting multidrug-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylphenylamine with chloroacetic acid to form the corresponding amide. This intermediate is then reacted with 2-mercaptopyrimidine under reflux conditions to yield the final product .
Reagents and Conditions:
Step 1: 2,5-dimethylphenylamine + chloroacetic acid, 10% K2CO3, room temperature, 24 hours, AcOH to pH 6.
Step 2: Intermediate + 2-mercaptopyrimidine, acetone, reflux, 12 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as an antimicrobial agent in the treatment of infections caused by resistant bacteria.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with bacterial enzymes and proteins. The compound targets key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it may interfere with bacterial DNA replication and protein synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)thioureido acid derivatives
- 2,5-dimethylphenylthiourea
- 2,5-dimethylphenylthioacetamide
Uniqueness
N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of a pyrimidine ring and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties. Its ability to target multidrug-resistant pathogens makes it a valuable compound in the development of new antimicrobial agents .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCUIUCPDPHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.